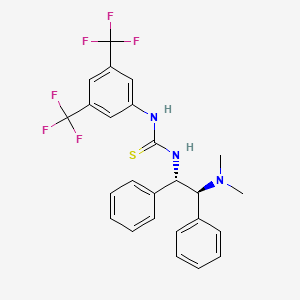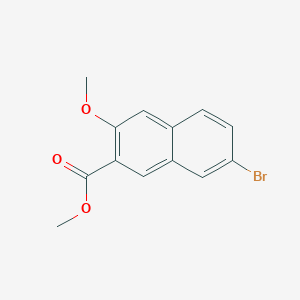
Methyl 7-bromo-3-methoxy-2-naphthoate
Vue d'ensemble
Description
Methyl 7-bromo-3-methoxy-2-naphthoate: is an organic compound with the molecular formula C13H11BrO3 It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 3rd position, and a methyl ester group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of 3-methoxy-2-naphthoic acid: The synthesis begins with the bromination of 3-methoxy-2-naphthoic acid using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 7th position.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 7-bromo-3-methoxy-2-naphthoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding 7-hydroxy derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of the corresponding aldehyde or carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: 7-amino-3-methoxy-2-naphthoate or 7-thio-3-methoxy-2-naphthoate.
Reduction: 7-hydroxy-3-methoxy-2-naphthoate.
Oxidation: 7-bromo-3-formyl-2-naphthoate or 7-bromo-3-carboxy-2-naphthoate.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Methyl 7-bromo-3-methoxy-2-naphthoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Development: The compound’s structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry:
Mécanisme D'action
The mechanism of action of methyl 7-bromo-3-methoxy-2-naphthoate in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and methoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Methyl 3-methoxy-2-naphthoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Methyl 7-bromo-3-hydroxy-2-naphthoate: Contains a hydroxy group instead of a methoxy group, which can alter its reactivity and solubility.
Methyl 7-bromo-2-naphthoate: Lacks the methoxy group, affecting its electronic properties and reactivity.
Propriétés
IUPAC Name |
methyl 7-bromo-3-methoxynaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-16-12-7-8-3-4-10(14)5-9(8)6-11(12)13(15)17-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTGKUXAFSMVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3092533.png)

![Methyl 4,4-dimethyl-2-[(trifluoromethylsulfonyl)oxy]cyclohex-1-ene-1-carboxylate](/img/structure/B3092543.png)
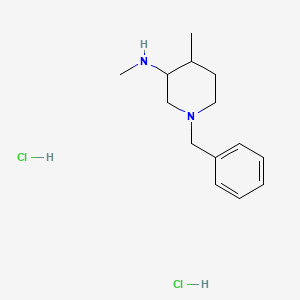
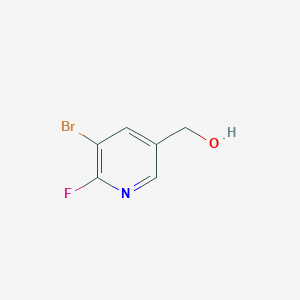


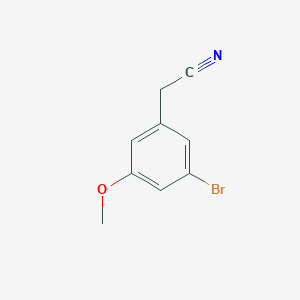
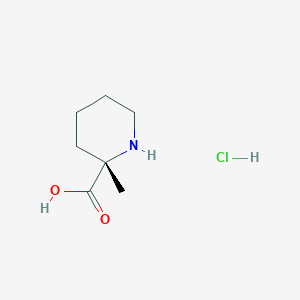
![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)
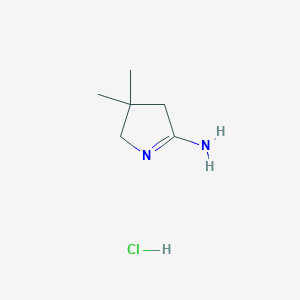

![tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B3092620.png)
